(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene backbone with chlorine substituents at positions 5 and 6. Its molecular formula is C₁₀H₁₁Cl₂N, with a molecular weight of 228.11 g/mol. The (R)-enantiomer is of particular interest in pharmaceutical research due to the stereospecific nature of biological targets. Structurally, it belongs to a class of compounds with a partially hydrogenated naphthalene ring, which is often associated with enhanced bioavailability compared to fully aromatic systems .
Sertraline shares the tetrahydronaphthalen-1-amine core but incorporates a dichlorophenyl group at position 4, highlighting the importance of substitution patterns in biological activity .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(1R)-5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChI Key |
MWBLTXQYXDMWTF-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Cl)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce saturated amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Biological Activities
- Medicinal Chemistry :
- Neuropharmacology :
- Antitumor Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The synthetic pathways often include:
- Reduction Reactions : Converting precursors into the desired amine form.
- Chlorination : Introducing chlorine atoms at specific positions to enhance biological activity.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Anticancer Properties
In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in:
- Agricultural Chemicals : Its derivatives may serve as pesticides or herbicides due to their biological activity against pests.
- Material Science : The compound's unique structure can be utilized in developing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in halogen type (Cl, F, Br), substituent positions, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Tetrahydronaphthalen-1-amine Derivatives
Key Findings and Trends
Substituent Position and Halogen Effects: 5,6-Dichloro vs. 5,7-Dichloro: The 5,6-dichloro configuration may offer optimal steric and electronic interactions for receptor binding compared to the 5,7-isomer, which has a larger spatial separation between halogens . Bromine Substitution: The 5,7-dibromo analog () is bulkier, likely reducing solubility and complicating synthesis, leading to its discontinuation.
Stereochemical Considerations :
- The (R)-enantiomer of the target compound is specified, as enantiomers often exhibit divergent pharmacological profiles. For example, sertraline’s (1S,4S)-configuration is critical for SSRI activity .
The target compound’s dichloro groups may mimic the electron-withdrawing effects of sertraline’s dichlorophenyl group, though further studies are needed .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) are common to enhance solubility for in vitro and in vivo studies .
Biological Activity
(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine, with the CAS number 1241680-81-8, is a compound that has garnered attention for its potential biological activities. This compound features a molecular formula of CHClN and a molecular weight of 216.11 g/mol. Its structural properties and biological implications are significant in the context of pharmacology and medicinal chemistry.
Research indicates that this compound may interact with various biological targets due to its unique structural characteristics. Specifically, it has been studied for its role as a potential ligand in modulating receptor activity and influencing cellular pathways.
Hypoxia-Inducible Factor (HIF) Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of the von Hippel-Lindau (VHL) protein, which is crucial in regulating hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that plays a pivotal role in cellular responses to low oxygen levels. Inhibition of VHL can lead to increased stability and activity of HIF-1α, promoting the expression of genes involved in angiogenesis and metabolic adaptation under hypoxic conditions .
In Vitro Studies
In vitro studies have assessed the compound's efficacy in various assays. For instance, binding affinity studies using tritiated spiperone on HEK-293 cells expressing dopamine D2 and D3 receptors demonstrated that this compound exhibited significant binding activity with inhibition constants in the nanomolar range. This suggests its potential as a dopamine receptor agonist .
In Vivo Studies
In vivo assessments have shown that this compound can reverse locomotor deficits in animal models of Parkinson's disease. Specifically, it has been observed to enhance motor activity in reserpinized rats, indicating its potential therapeutic applications in neurodegenerative disorders .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to evaluate how structural modifications impact biological activity. The introduction of chlorine substituents at specific positions has been correlated with increased lipophilicity and receptor binding affinity. Data from various studies suggest that compounds with dichloro substitutions tend to exhibit enhanced pharmacokinetic profiles and biological activities .
Summary of Biological Activity Studies
Structure-Activity Relationship Analysis
| Compound | Cl Substituents | Binding Affinity (nM) | Lipophilicity (log D 7.4) |
|---|---|---|---|
| Compound A | None | 300 | 1.5 |
| Compound B | One Cl | 150 | 2.0 |
| Compound C | Two Cl | 40 | 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
